molecular formula C20H23O2P B14372495 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one CAS No. 90097-40-8

2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one

Cat. No.: B14372495
CAS No.: 90097-40-8
M. Wt: 326.4 g/mol
InChI Key: GAEATNFJIPMKTN-UHFFFAOYSA-N
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Description

2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one is a complex organic compound with a unique structure that includes a phosphindole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one typically involves multi-step organic reactions. The process often starts with the preparation of the phosphindole ring, followed by the introduction of hydroxy and diphenyl groups. Common reagents used in these reactions include phosphine oxides, phenylboronic acids, and various catalysts to facilitate the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis process, often involving high temperatures and pressures.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the compound into phosphines.

    Substitution: The hydroxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.

Major Products

The major products formed from these reactions include phosphine oxides, phosphines, and substituted derivatives of the original compound, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully understand the compound’s effects at the molecular level.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other phosphindole derivatives and related organic molecules with hydroxy and phenyl groups. Examples include:

  • 2-Hydroxy-1,2-diphenylphosphindole
  • 1,2-Diphenylphosphindole
  • 2-Hydroxy-1-phenyloctahydro-1H-phosphindol-1-one

Uniqueness

What sets 2-Hydroxy-1,2-diphenyloctahydro-1H-1lambda~5~-phosphindol-1-one apart from similar compounds is its unique combination of functional groups and its specific structural configuration. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

CAS No.

90097-40-8

Molecular Formula

C20H23O2P

Molecular Weight

326.4 g/mol

IUPAC Name

1-oxo-1,2-diphenyl-3a,4,5,6,7,7a-hexahydro-3H-phosphindol-2-ol

InChI

InChI=1S/C20H23O2P/c21-20(17-10-3-1-4-11-17)15-16-9-7-8-14-19(16)23(20,22)18-12-5-2-6-13-18/h1-6,10-13,16,19,21H,7-9,14-15H2

InChI Key

GAEATNFJIPMKTN-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(P2(=O)C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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